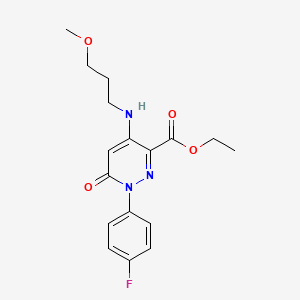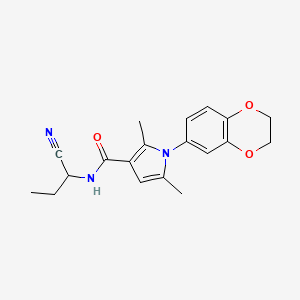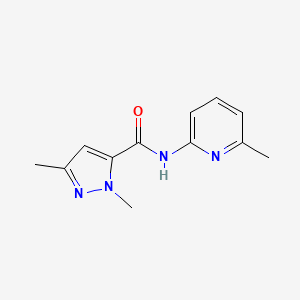
1,3-dimethyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as "DMAP" and is a pyrazole derivative that has a wide range of biochemical and physiological effects. Additionally, we will list as many future directions as possible for the research of DMAP.
Mecanismo De Acción
The mechanism of action of DMAP is not fully understood. However, it is believed to act by inhibiting the activity of HDACs, which leads to the activation of genes that are involved in the regulation of cell growth and differentiation. DMAP has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a transcription factor that is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
DMAP has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. DMAP has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines (proteins that are involved in the regulation of immune responses). Additionally, DMAP has been shown to have antiviral effects by inhibiting the replication of viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMAP in lab experiments include its wide range of biological activities and its ability to inhibit the activity of HDACs and NF-κB. However, there are also limitations to using DMAP in lab experiments. One limitation is that it can be toxic to cells at high concentrations. Additionally, DMAP has poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many future directions for the research of DMAP. One direction is to further investigate its mechanism of action and how it interacts with HDACs and NF-κB. Another direction is to explore its potential applications in the treatment of cancer and viral infections. Additionally, there is potential for the development of new drugs based on the structure of DMAP. Overall, the research of DMAP has the potential to lead to new treatments for a wide range of diseases and conditions.
Métodos De Síntesis
The synthesis method of DMAP involves the reaction of 2-amino-6-methylpyridine with 1,3-dimethylpyrazole-5-carboxylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dichloromethane. The resulting product is then purified by column chromatography to obtain pure DMAP.
Aplicaciones Científicas De Investigación
DMAP has been studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. DMAP has also been shown to inhibit the activity of a class of enzymes known as histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Propiedades
IUPAC Name |
2,5-dimethyl-N-(6-methylpyridin-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-5-4-6-11(13-8)14-12(17)10-7-9(2)15-16(10)3/h4-7H,1-3H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMIEQJXYZVMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=NN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


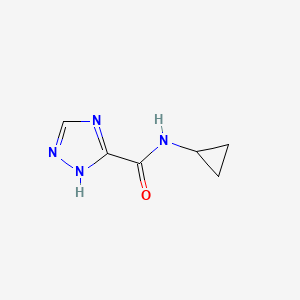
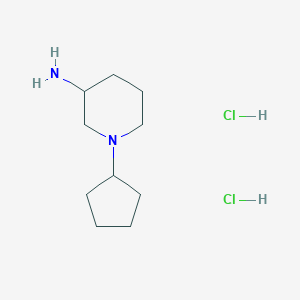
![7-(3-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2911963.png)
methanone](/img/structure/B2911965.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2911967.png)
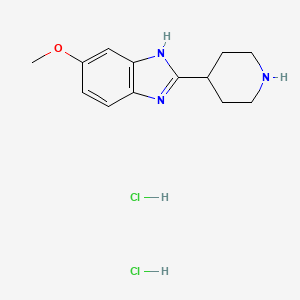
![2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid](/img/structure/B2911971.png)
![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2911973.png)


